Cas no 2172372-82-4 (5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
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- 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
- 2172372-82-4
- EN300-1481072
- 5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
-
- インチ: 1S/C27H25ClN2O5/c28-23-13-12-17(26(33)29-14-6-5-11-25(31)32)15-24(23)30-27(34)35-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22H,5-6,11,14,16H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: QSTDHJRBAYDUEL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(NCCCCC(=O)O)=O)=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 492.1451996g/mol
- どういたいしつりょう: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481072-1.0g |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1481072-100mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481072-500mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1481072-10000mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1481072-5000mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1481072-2500mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1481072-250mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1481072-50mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1481072-1000mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 1000mg |
$3368.0 | 2023-09-28 |
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acidに関する追加情報
Introduction to 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic Acid (CAS No. 2172372-82-4)
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid, identified by its CAS number 2172372-82-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, characterized by its multi-functional groups, positions it as a promising candidate for further exploration in drug discovery.
The molecular framework of 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a chloro substituent at the para position of the phenyl ring, alongside an amino group that is further modified with a methoxycarbonyl moiety, enhances its reactivity and potential interactions with biological targets. Additionally, the formamido group and the pentanoic acid tail provide additional sites for chemical modification and functionalization, which are crucial for optimizing its pharmacological profile.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The structure of 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid suggests that it may have interactions with enzymes and receptors involved in metabolic disorders, inflammatory responses, and even cancer pathways. This hypothesis is supported by preliminary computational studies that have predicted potential binding affinities and modes of interaction with key biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific therapeutic applications. For instance, the methoxycarbonyl group can be used to introduce solubility-enhancing or bioavailability-improving features, while the amino group offers opportunities for further derivatization to enhance binding affinity or selectivity.
The fluroenyl moiety in the name 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid is particularly noteworthy, as fluorene derivatives are known for their stability and ability to participate in multiple hydrogen bonding interactions. This characteristic can be leveraged to improve the compound's binding stability to biological targets, which is often a critical factor in drug efficacy. Furthermore, the pentanoic acid tail adds a hydrophobic component to the molecule, which can influence its distribution within biological systems and potentially enhance its bioavailability.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex molecules like 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid. These improvements have made it feasible to conduct large-scale screening campaigns and detailed pharmacological studies without prohibitive costs or time constraints. As a result, there has been an increase in the number of academic and industrial groups exploring this compound for potential therapeutic applications.
In vitro studies have begun to reveal the biological profile of 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes implicated in metabolic diseases. The chloro substituent and the formamido group appear to play critical roles in mediating these interactions, although further studies are needed to fully elucidate the mechanism of action. Additionally, preliminary toxicity assessments have shown that the compound is well-tolerated at tested doses, suggesting a favorable safety profile.
The potential applications of this compound extend beyond metabolic diseases. Researchers are also exploring its utility in addressing inflammatory conditions and even certain types of cancer. The ability of 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid to interact with multiple biological targets makes it an attractive candidate for developing multi-target drugs, which are increasingly recognized for their ability to provide synergistic therapeutic effects.
The synthesis of derivatives based on the core structure of 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid is an active area of research. By modifying specific functional groups, scientists aim to enhance its potency, selectivity, and pharmacokinetic properties. For example, replacing the chloro group with another substituent might alter its interaction with biological targets or improve its metabolic stability. Similarly, modifications to the fluroenyl or pentanoic acid portions could enhance solubility or bioavailability.
The development of new drug candidates is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid, with their well-defined structures and promising initial findings, represent valuable starting points for future therapies. As more data becomes available through ongoing studies, their potential applications will become clearer, paving the way for new treatments across various therapeutic areas.
In conclusion, 5-{4-chloro-3-({(9H-fluoren-9-yli m m ethoxycarb on y l )a min o )phe n y lfo rma m id o }pen tano ic ac id (CAS No. 2172372 -82 -4) is a highly intriguing molecule with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a versatile scaffold for drug design, while preliminary studies suggest promising biological activity. As research continues and synthetic methods improve,this compound is poised to play an important role in the development of new therapies for various diseases.
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